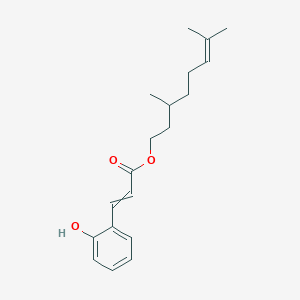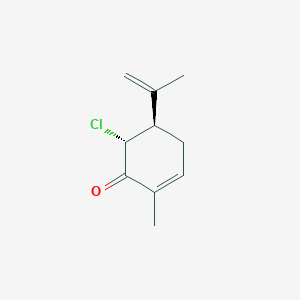![molecular formula C15H11ClN2O2 B14236573 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole CAS No. 348111-47-7](/img/structure/B14236573.png)
1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chlorophenyl group and a nitro group attached to the indole ring, making it a unique and potentially bioactive molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole typically involves the condensation of 4-chlorobenzyl chloride with 5-nitroindole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of oxindole derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products:
Reduction: 1-[(4-Chlorophenyl)methyl]-5-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxindole derivatives.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive nature.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
1-[(4-Chlorophenyl)methyl]-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitro-1H-indole: Lacks the chlorophenyl group, affecting its reactivity and applications.
1-[(4-Methylphenyl)methyl]-5-nitro-1H-indole: Substitution of the chlorine atom with a methyl group alters its chemical behavior
Uniqueness: 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole is unique due to the presence of both the chlorophenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
348111-47-7 |
|---|---|
Formule moléculaire |
C15H11ClN2O2 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-5-nitroindole |
InChI |
InChI=1S/C15H11ClN2O2/c16-13-3-1-11(2-4-13)10-17-8-7-12-9-14(18(19)20)5-6-15(12)17/h1-9H,10H2 |
Clé InChI |
KVZQJGWKZDPSBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


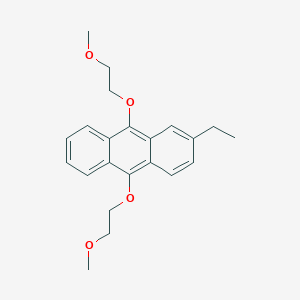




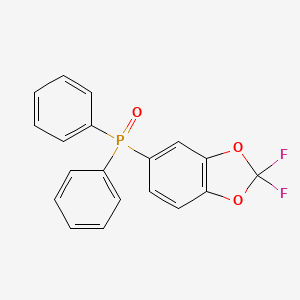
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
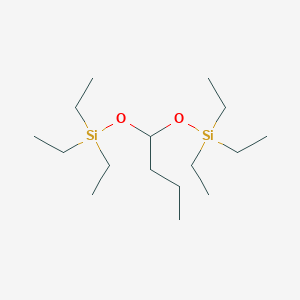
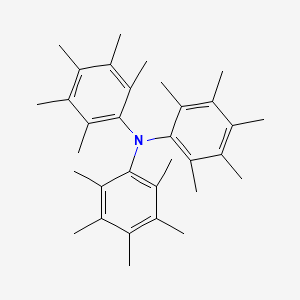
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
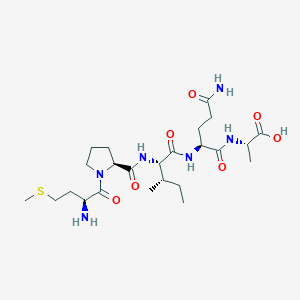
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
